1,2,3-Heptanetriol

Membrane protein crystallization Detergent micelle modulation Structural biology

Batch-to-batch irreproducibility in membrane protein crystallization often stems from uncontrolled isomer composition of 1,2,3-heptanetriol. This vicinal triol, available as high-melting (92-97 °C) or low-melting (52-55 °C) diastereoisomer mixtures, directly tunes detergent micelle size-reducing LDAO association from ~260 to ~120 molecules per reaction center. • Validated in GPCR crystallography: β₂ adrenergic receptor (3.5 Å), M3 muscarinic receptor, bovine rhodopsin, and EP3 receptor. • Aggregation number of 7.6 ± 0.1 enables micelle optimization without full micellization. • Specify isomer type when ordering to ensure workflow reproducibility.

Molecular Formula C7H16O3
Molecular Weight 148.20 g/mol
CAS No. 103404-57-5
Cat. No. B024924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3-Heptanetriol
CAS103404-57-5
Synonyms1,2,3-heptanetriol
1,2,3-trihydroxyheptane
heptane-1,2,3-triol
Molecular FormulaC7H16O3
Molecular Weight148.20 g/mol
Structural Identifiers
SMILESCCCCC(C(CO)O)O
InChIInChI=1S/C7H16O3/c1-2-3-4-6(9)7(10)5-8/h6-10H,2-5H2,1H3
InChIKeyHXYCHJFUBNTKQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3-Heptanetriol: Product Classification & Procurement


1,2,3-Heptanetriol (CAS 103404-57-5) is a seven-carbon vicinal triol, also known as 1-butylglycerol or heptane-1,2,3-triol [1]. Its molecular formula is C₇H₁₆O₃ with a molecular weight of 148.20 g/mol . The compound exists as a mixture of diastereoisomers, with commercially available grades distinguished as either the 'high melting isomer' (melting point range 92–97 °C) or the 'low melting isomer' (melting point range 52–55 °C) . It is classified as a small amphiphilic molecule with a hydrophilic triol head group and a hydrophobic butyl tail, positioning it at the functional boundary between simple polyols and detergent-like surfactants .

1,2,3-Heptanetriol: Substitution Limitations


1,2,3-Heptanetriol occupies a narrow functional niche that distinguishes it from both shorter-chain triols (e.g., glycerol, 1,2,3-butanetriol) and longer-chain analogs (e.g., 1,2,3-octanetriol). Shorter-chain triols lack sufficient amphiphilic character to modulate detergent micelle size effectively in membrane protein crystallization [1], while longer-chain analogs form true micelles with aggregation numbers approximately four times larger, fundamentally altering their interaction with protein-detergent complexes [2]. Additionally, the existence of distinct diastereoisomeric mixtures with markedly different melting points (52–55 °C versus 92–97 °C) means that procurement without isomer specification risks batch-to-batch irreproducibility in crystallization workflows where solid-phase handling and solubility kinetics are sensitive to isomer composition [3]. Generic substitution without head-to-head validation therefore introduces uncontrolled variables in both biophysical behavior and physical handling properties.

1,2,3-Heptanetriol: Differentiation Evidence


Detergent Reduction in Membrane Protein Crystallization

1,2,3-Heptanetriol reduces the number of detergent molecules required to maintain reaction center (RC) protein solubility, directly promoting protein-protein contacts essential for crystallization. At 5% addition, the LDAO/RC ratio decreases from 260 ± 30 to 120 ± 20 molecules per RC, a reduction of approximately 54% [1]. This effect is not observed with shorter-chain triols such as glycerol or 1,2,3-butanetriol, which lack sufficient hydrophobic character to integrate into detergent micelles [2].

Membrane protein crystallization Detergent micelle modulation Structural biology

Isomer Melting Point and Crystallization Reproducibility

Commercially available 1,2,3-heptanetriol exists as two distinct diastereoisomeric mixtures with markedly different physical properties. The 'high melting isomer, mixture of diastereoisomers' exhibits a melting point range of 92.0–97.0 °C , whereas the 'low melting isomer' melts at 52–55 °C . This 40–45 °C difference in melting point directly affects solid-phase handling, weighing accuracy under ambient humidity, and dissolution kinetics during additive stock preparation for crystallization screens.

Solid-phase handling Crystallization additive preparation Batch-to-batch reproducibility

Aggregation at the Micelle Threshold

1,2,3-Heptanetriol occupies a unique position in the 1,2,3-alkanetriol homologous series, situated precisely at the threshold between non-micelle-forming and true micelle-forming behavior. Its aggregation number of 7.6 ± 0.1 is approximately 3.3-fold higher than 1,2,3-hexanetriol (2.3 ± 0.2) but only about one-quarter that of 1,2,3-octanetriol (31.9 ± 0.1) [1]. At 30–40 °C, 1,2,3-heptanetriol forms only weak associations rather than true micelles, whereas 1,2,3-octanetriol exhibits definitive critical micelle concentration (CMC) behavior at 0.320–0.370 mol·dm⁻³ [2].

Amphiphile self-assembly Micelle formation Hydrophobic aggregation

1,2,3-Heptanetriol: Research and Industrial Applications


Membrane Protein Crystallization for X-Ray Crystallography

1,2,3-Heptanetriol serves as a critical crystallization additive for integral membrane proteins, including GPCRs and photosynthetic reaction centers. Its demonstrated ability to reduce LDAO detergent association from 260 ± 30 to 120 ± 20 molecules per reaction center [1] directly promotes protein-protein contacts necessary for crystal lattice formation. Validated applications include crystallization of the human β₂ adrenergic receptor (1% 1,2,3-heptanetriol, 3.5 Å resolution) [2], the M3 muscarinic acetylcholine receptor (1% w/w, 27–38% PEG 300) [3], bovine rhodopsin (mixed micelles with nonyl-β-D-glucoside) [4], and the human prostaglandin E receptor EP3 (1% 1,2,3-heptanetriol in lipidic cubic phase) [5].

Micelle Size Modulation in Structural Biology

The addition of 1,2,3-heptanetriol at 1–5% (w/v or v/v) reduces the size and mass of LDAO micelles in a concentration-dependent manner [1]. This micelle-tuning effect, which stems from the compound's intermediate aggregation number of 7.6 ± 0.1 [2], enables researchers to optimize the detergent belt surrounding membrane proteins without inducing full micellization—a capability not available with shorter-chain triols (which lack sufficient hydrophobic character) or longer-chain analogs such as 1,2,3-octanetriol (which form true micelles with aggregation numbers of ~32).

Viral Envelope Protein Crystallization

1,2,3-Heptanetriol has been successfully employed as a crystallization additive for viral envelope proteins. SeMet-labelled VP28 from White Spot Syndrome Virus (WSSV) was crystallized using a reservoir solution containing 1.5% (w/v) 1,2,3-heptanetriol, yielding crystals that diffracted to 2.0 Å resolution in space group P2₁2₁2₁ [1]. This application demonstrates the compound's utility beyond bacterial photosynthetic systems and GPCRs, extending to viral structural biology.

Enzymatic Substrate for Polyol Dehydrogenase

1,2,3-Heptanetriol is recognized as a substrate for L-iditol 2-dehydrogenase (EC 1.1.1.14, also known as sorbitol dehydrogenase), which catalyzes the NAD⁺-dependent oxidation of polyols [1]. The stoichiometric reaction NAD⁺ + 1,2,3-Heptanetriol → ketose + NADH + H⁺ has been documented in enzymatic databases [2]. This substrate activity enables its use in polyol metabolism studies and enzyme kinetics investigations, distinguishing it from purely structural additives.

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